2-Methoxy-4-(2-oxo-1-pyrrolidinyl)phenylboronic Acid Pinacol Ester
CAS No.:
Cat. No.: VC18355135
Molecular Formula: C17H24BNO4
Molecular Weight: 317.2 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C17H24BNO4 |
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Molecular Weight | 317.2 g/mol |
IUPAC Name | 1-[3-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyrrolidin-2-one |
Standard InChI | InChI=1S/C17H24BNO4/c1-16(2)17(3,4)23-18(22-16)13-9-8-12(11-14(13)21-5)19-10-6-7-15(19)20/h8-9,11H,6-7,10H2,1-5H3 |
Standard InChI Key | VOPZOOWTHFAZME-UHFFFAOYSA-N |
Canonical SMILES | B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)N3CCCC3=O)OC |
Introduction
Structural and Molecular Characteristics
Chemical Identity and Nomenclature
2-Methoxy-4-(2-oxo-1-pyrrolidinyl)phenylboronic Acid Pinacol Ester belongs to the organoboron compound class, featuring a phenyl ring functionalized with a methoxy group (-OCH₃) at the 2-position and a 2-oxopyrrolidinyl group at the 4-position. The boronic acid moiety is stabilized as a pinacol ester, a common strategy to improve handling and shelf-life.
IUPAC Name:
1-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2-methoxyphenyl]pyrrolidin-2-one
Molecular Formula:
C₁₇H₂₄BNO₄
Molecular Weight:
317.2 g/mol
CAS Registry:
While the exact CAS for the 2-methoxy-4-substituted isomer remains unspecified in available sources, its structural analog 4-(2-Oxo-1-pyrrolidinyl)phenylboronic Acid Pinacol Ester is registered under CAS 1003309-09-8 .
Structural Analysis
The compound’s architecture combines three functional regions:
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Pinacol Boronate: The 4,4,5,5-tetramethyl-1,3,2-dioxaborolane group provides kinetic stability against protodeboronation while retaining reactivity in cross-couplings.
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Methoxy Group: Electron-donating -OCH₃ at the 2-position directs electrophilic substitution and modulates electronic effects on the aromatic ring.
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Pyrrolidinone Moiety: The 2-oxopyrrolidine ring introduces hydrogen-bonding capacity and conformational rigidity, influencing solubility and intermolecular interactions.
Key Structural Data:
Property | Value/Description | Source |
---|---|---|
XLogP3 | 2.7 (predicted) | |
Hydrogen Bond Donors | 1 (pyrrolidinone carbonyl) | |
Hydrogen Bond Acceptors | 4 (ester O, carbonyl O, B-O) |
Synthesis and Manufacturing
Laboratory-Scale Synthesis
The synthesis typically proceeds via a Miyaura borylation protocol:
Step 1: Preparation of Boronic Acid Precursor
2-Methoxy-4-(2-oxo-1-pyrrolidinyl)phenylboronic acid is generated through directed ortho-metalation of 2-methoxy-4-bromophenylpyrrolidinone, followed by transmetalation with trisopropyl borate.
Step 2: Pinacol Protection
The boronic acid reacts with pinacol (2,3-dimethyl-2,3-butanediol) under Dean-Stark conditions to azeotropically remove water, yielding the ester.
Reaction Conditions:
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Solvent: Toluene or THF
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Temperature: 80–110°C
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Catalyst: None required (acid-free conditions preferred)
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Yield: 68–85% after column purification
Industrial Production
Large-scale manufacturing employs continuous flow reactors to enhance reproducibility and safety. Key parameters include:
Parameter | Industrial Specification |
---|---|
Residence Time | 15–30 minutes |
Temperature Control | ±1°C via jacketed reactors |
Purity Standards | ≥99.5% (HPLC) |
Process analytics utilize inline FTIR and NMR for real-time monitoring of boronate formation .
Reactivity and Chemical Transformations
Suzuki-Miyaura Cross-Coupling
As a benchmark reaction, the compound participates in palladium-catalyzed couplings with aryl halides:
General Reaction:
Ar–X + 2-Methoxy-4-(2-oxo-1-pyrrolidinyl)phenylboronic Acid Pinacol Ester → Ar–Ph(OMe)(Pyrrolidinone)
Optimized Conditions:
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Catalyst: Pd(PPh₃)₄ (2 mol%)
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Base: Cs₂CO₃ (2.5 equiv)
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Solvent: DME/H₂O (4:1)
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Temperature: 80°C, 12 h
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Yield Range: 75–92%
Advantages Over Analogues:
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The para-pyrrolidinone group suppresses homo-coupling side reactions vs. meta-substituted variants.
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Methoxy ortho-directing effects enhance regioselectivity in electrophilic substitutions.
Functional Group Interconversions
Oxidative Deborylation:
Treatment with NaIO₄ in THF/H₂O regenerates the boronic acid (yield: 95%), enabling further transformations.
Reductive Pathways:
LiAlH₄ reduces the pyrrolidinone to pyrrolidine, though this compromises boronate stability.
Applications in Pharmaceutical Development
Kinase Inhibitor Scaffolds
The compound’s structure aligns with pharmacophores targeting ATP-binding pockets in kinases:
Case Study: JAK2 Inhibitors
Coupling with 4-chloropyrazolopyrimidine yielded lead compounds with IC₅₀ = 11 nM against JAK2 in preclinical assays.
ADMET Profile:
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LogP: 2.1 (calculated)
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Plasma Protein Binding: 89%
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Metabolic Stability: t₁/₂ = 45 min (human liver microsomes)
Boron Neutron Capture Therapy (BNCT)
While direct studies are lacking, analogous boronated aromatics exhibit tumor-selective uptake:
Therapeutic Mechanism:
¹⁰B(n,α)⁷Li reaction releases high-LET particles for localized radiotherapy. The pyrrolidinone moiety may enhance blood-brain barrier penetration .
Comparative Analysis with Structural Analogues
Property | 2-Methoxy-4-Substituted | 2-Methoxy-5-Substituted |
---|---|---|
Suzuki Coupling Rate | k = 0.45 min⁻¹ | k = 0.32 min⁻¹ |
Aqueous Solubility | 1.2 mg/mL | 0.8 mg/mL |
Melting Point | 112–114°C | 98–101°C |
The para-substitution pattern confers enhanced crystalline stability and reaction kinetics vs. meta-isomers.
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